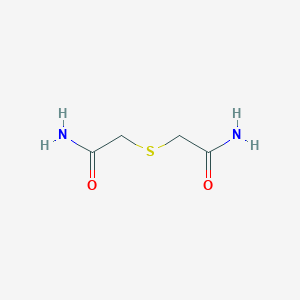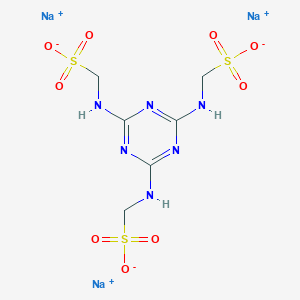
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt, commonly known as MTT, is a chemical compound that is widely used in scientific research applications. MTT is a water-soluble tetrazolium dye that is used to measure cell viability and proliferation. It is a popular reagent in the field of cell biology and is used to assess the efficacy of drugs and other treatments on cell cultures.
Mécanisme D'action
MTT is a tetrazolium dye that is reduced by living cells to form a purple formazan product. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the culture.
Effets Biochimiques Et Physiologiques
MTT is non-toxic to living cells and does not interfere with cellular metabolism. It is a reliable indicator of cell viability and proliferation and is widely used in the field of cell biology. MTT is also used to evaluate the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MTT is a simple and reliable assay that is widely used in scientific research. It is easy to perform and does not require specialized equipment. MTT is also non-toxic to living cells and does not interfere with cellular metabolism. However, MTT is not suitable for all cell types and can produce false positive results in certain circumstances.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new cancer therapies. MTT can be used to evaluate the efficacy of new drugs on cancer cell cultures, providing valuable information for the development of new treatments. Another potential application is in the field of tissue engineering. MTT can be used to evaluate the viability of engineered tissues, providing valuable information for the development of new tissue engineering techniques. Finally, MTT can be used in the development of new diagnostic tools for various diseases, providing a simple and reliable method for assessing cell viability and proliferation.
Méthodes De Synthèse
MTT is synthesized through the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with sodium hydroxide and methanesulfonic acid. The resulting compound is a yellowish powder that is highly soluble in water.
Applications De Recherche Scientifique
MTT is used extensively in scientific research to measure cell viability and proliferation. It is commonly used in the field of cell biology to evaluate the efficacy of drugs and other treatments on cell cultures. MTT is also used to assess the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
Propriétés
Numéro CAS |
13046-06-5 |
|---|---|
Nom du produit |
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt |
Formule moléculaire |
C6H9N6Na3O9S3 |
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
trisodium;[[4,6-bis(sulfonatomethylamino)-1,3,5-triazin-2-yl]amino]methanesulfonate |
InChI |
InChI=1S/C6H12N6O9S3.3Na/c13-22(14,15)1-7-4-10-5(8-2-23(16,17)18)12-6(11-4)9-3-24(19,20)21;;;/h1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H3,7,8,9,10,11,12);;;/q;3*+1/p-3 |
Clé InChI |
BFGBKQWBABTOFY-UHFFFAOYSA-K |
SMILES |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Autres numéros CAS |
13046-06-5 |
Synonymes |
(1,3,5-Triazine-2,4,6-triyltriimino)tris(methanesulfonic acid)trisodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



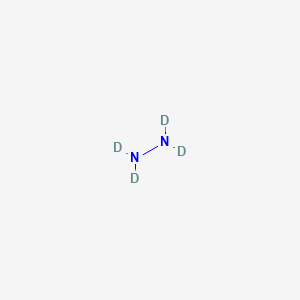
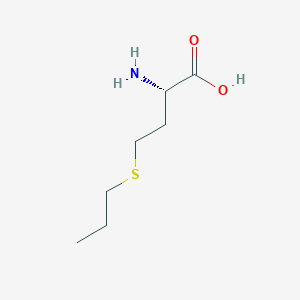
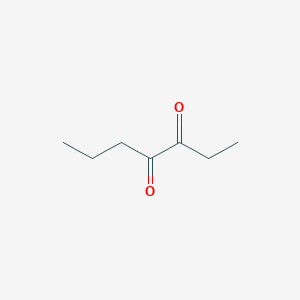
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
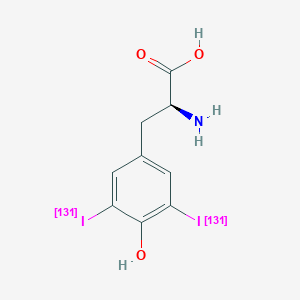
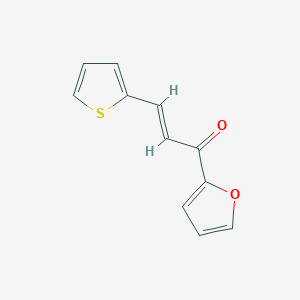
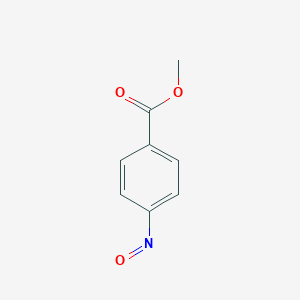

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
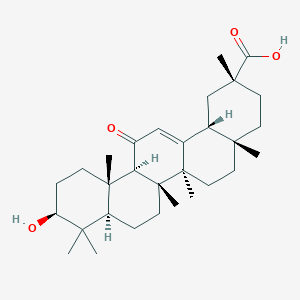
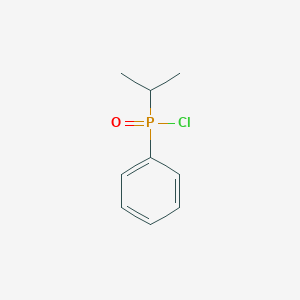
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
